2-Methylpropyl-d9 Alcohol

Description

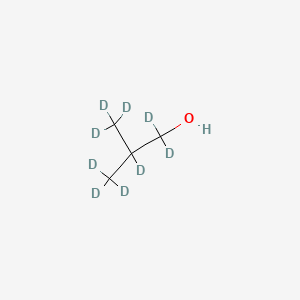

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3,2D3,3D2,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEKIIBDNHEJCQ-CBZKUFJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678663 |

Source

|

| Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850209-54-0 |

Source

|

| Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methylpropyl-d9 Alcohol for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Isotopically Labeled Compounds in Modern Analytics

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the demand for precision, accuracy, and reliability is paramount. Stable isotope-labeled compounds, such as 2-Methylpropyl-d9 alcohol, have emerged as indispensable tools, primarily serving as internal standards in mass spectrometry-based quantitative analyses. Their near-identical chemical and physical properties to their non-labeled counterparts, coupled with a distinct mass difference, allow for the correction of analytical variability, thereby enhancing the robustness and validity of experimental data. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Methylpropyl-d9 alcohol, tailored for the discerning researcher.

Section 1: Core Chemical and Physical Properties

2-Methylpropyl-d9 alcohol, also known by its IUPAC name 1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-ol, is the deuterated analogue of isobutanol.[1][2] The substitution of nine hydrogen atoms with deuterium imparts a significant mass shift, making it an ideal internal standard for mass spectrometry applications.[3]

Key Identifiers and Molecular Characteristics

A clear identification of this compound is crucial for procurement and regulatory purposes.

| Property | Value | Source(s) |

| CAS Number | 850209-54-0 | [1][2][4] |

| Molecular Formula | C₄HD₉O | [1][4] |

| Molecular Weight | 83.18 g/mol | [1][2][4] |

| Synonyms | Isobutyl-d9 Alcohol, Isobutanol-d9, 2-Methyl-1-propanol-d9 | [5][6] |

| Isotopic Purity | Typically ≥98 atom % D | [7] |

Physicochemical Properties

| Property | Value (for Isobutanol) | Source(s) |

| Appearance | Colorless liquid | Inferred |

| Boiling Point | 108 °C | General Knowledge |

| Melting Point | -108 °C | General Knowledge |

| Density | ~0.802 g/cm³ | General Knowledge |

| Solubility | Limited miscibility with water; miscible with common organic solvents. | Inferred |

| Storage | Recommended at 2-8°C for long-term stability. | [1][5] |

It is imperative for users to refer to the vendor-specific Certificate of Analysis (CoA) for lot-specific purity and characterization data.[4]

Section 2: Spectroscopic Profile

A thorough understanding of the spectroscopic characteristics of 2-Methylpropyl-d9 alcohol is essential for its application and for quality control.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak for 2-Methylpropyl-d9 alcohol will appear at m/z 83, reflecting its molecular weight. The fragmentation pattern is expected to be analogous to that of isobutanol, with characteristic shifts in fragment masses due to the deuterium atoms. The primary fragmentation pathways for alcohols are α-cleavage and dehydration.[8]

-

α-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. For 2-Methylpropyl-d9 alcohol, this would result in the loss of a deuterated propyl radical to form a [CD₂OH]⁺ fragment, or the loss of a deuterated methyl radical.

-

Dehydration: The loss of a water molecule (D₂O) would lead to a fragment ion at m/z 63 (M-20).

The predictable mass shift of these fragments is fundamental to its utility as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the near-complete deuteration, the ¹H NMR spectrum of 2-Methylpropyl-d9 alcohol will be significantly simplified compared to its non-deuterated counterpart. The spectrum would primarily show a residual, likely broad, signal for the single remaining proton in the hydroxyl group. The position of this peak is highly dependent on the solvent and concentration.[9]

Conversely, the ²H (Deuterium) NMR spectrum would be informative, showing signals corresponding to the different deuterium environments within the molecule. The ¹³C NMR spectrum would also be simplified due to the absence of ¹H-¹³C coupling, resulting in sharp singlet signals for the carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methylpropyl-d9 alcohol will exhibit characteristic absorptions for alcohols, with notable shifts due to the presence of deuterium.

-

O-H Stretch: A broad absorption band characteristic of the hydroxyl group will be present, typically in the region of 3200-3600 cm⁻¹.[10]

-

C-D Stretch: The C-H stretching vibrations typically seen around 2900 cm⁻¹ for alkyl groups will be shifted to lower wavenumbers (approximately 2100-2200 cm⁻¹) for the C-D bonds.

-

C-O Stretch: A strong absorption corresponding to the C-O stretching vibration will be present, generally in the 1000-1200 cm⁻¹ region.[10]

Section 3: Synthesis of Isotopically Labeled Isobutanol

The synthesis of deuterated compounds like 2-Methylpropyl-d9 alcohol involves specialized methods to introduce the deuterium atoms. While specific, publicly available synthesis routes for this exact compound are proprietary to commercial suppliers, a general understanding can be derived from established methods for synthesizing isotopically labeled alcohols.

One plausible synthetic approach is the reduction of a deuterated ester, such as ethyl isobutyrate-d9, with a strong reducing agent. The deuterated starting material can be prepared through methods like the Guerbet reaction using deuterated reactants.[11] For instance, the condensation of deuterated ethanol and deuterated methanol can yield higher deuterated alcohols.[12] Organoborane chemistry also presents a viable route for the synthesis of labeled alcohols.[13]

Caption: A generalized synthetic workflow for 2-Methylpropyl-d9 alcohol.

Section 4: Application as an Internal Standard in Mass Spectrometry

The primary and most critical application of 2-Methylpropyl-d9 alcohol is as an internal standard in quantitative analysis using mass spectrometry, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][14]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a gold-standard quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical workflow.[15] Because the deuterated internal standard is chemically almost identical to the analyte, it experiences the same sample preparation losses, extraction inefficiencies, and ionization suppression or enhancement in the mass spectrometer.[15][16] By measuring the ratio of the signal from the native analyte to the signal from the deuterated internal standard, a highly accurate and precise quantification can be achieved.[16]

Caption: The workflow of Isotope Dilution Mass Spectrometry using a deuterated internal standard.

Protocol: General Procedure for Using 2-Methylpropyl-d9 Alcohol as an Internal Standard

The following is a generalized protocol. The specific concentrations, volumes, and instrument parameters must be optimized for the particular analyte and matrix being studied.

-

Preparation of Internal Standard Stock Solution:

-

Accurately weigh a precise amount of 2-Methylpropyl-d9 alcohol.

-

Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Store the stock solution under appropriate conditions (e.g., refrigerated and protected from light).

-

-

Preparation of Working Internal Standard Solution:

-

Prepare a series of dilutions from the stock solution to create a working solution at a concentration appropriate for the expected analyte concentration range in the samples.

-

-

Sample Spiking:

-

To each unknown sample, calibration standard, and quality control sample, add a precise and consistent volume of the working internal standard solution at the very beginning of the sample preparation process.

-

-

Sample Preparation:

-

Perform the necessary sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte and the internal standard from the sample matrix.

-

-

Instrumental Analysis:

-

Analyze the prepared samples by GC-MS or LC-MS.

-

Develop a method that allows for the chromatographic separation of the analyte and internal standard from other matrix components and ensures their detection by the mass spectrometer.

-

Set the mass spectrometer to monitor for at least one specific parent-to-daughter ion transition for both the analyte and 2-Methylpropyl-d9 alcohol.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Section 5: Safety and Handling

As a flammable liquid, 2-Methylpropyl-d9 alcohol should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[6][17]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[18] Recommended long-term storage is at 2-8°C.[1][5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic solvents.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information.[1][6][19]

Section 6: Conclusion and Future Perspectives

2-Methylpropyl-d9 alcohol is a valuable tool for researchers in fields requiring high-precision quantitative analysis. Its role as an internal standard in isotope dilution mass spectrometry is well-established, contributing to the generation of reliable and reproducible data in complex biological matrices. As analytical instrumentation continues to advance in sensitivity and resolution, the use of high-purity, stable isotope-labeled standards like 2-Methylpropyl-d9 alcohol will become even more critical for ensuring data integrity in demanding applications such as clinical diagnostics, proteomics, and drug metabolism studies.[20][21][22]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49849399, 2-Methylpropyl-d9 Alcohol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Methylpropyl Alcohol-D9. Retrieved from [Link]

- Kabalka, G. W., Lambrecht, R. M., Sajjad, M., Fowler, J. S., Kunda, S. A., McCollum, G. W., & MacGregor, R. (1985). Synthesis of 15O-labeled butanol via organoborane chemistry.

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

- Lovinger, D. M. (2006). Mixing proteomics and alcohol. Alcohol, 40(1), 1–2.

- Ogasawara, Y., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814.

- Zakhari, S. (2006). Proteomics in Alcohol Research. Alcohol Research & Health, 29(4), 281-289.

- Google Patents. (n.d.). WO2021054962A1 - Process for isobutanol production from ethanol and syngas.

- Orhekafore, O. B. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).

-

National Institute on Alcohol Abuse and Alcoholism. (2003). High-throughput proteomics for alcohol research. Retrieved from [Link]

-

Quora. (2024). How to synthesize isobutanol from ethanol. Retrieved from [Link]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). High-throughput proteomics for alcohol research. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propanol, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction pathway for the formation of isobutanol from syngas. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methyl-2-propanol. Retrieved from [Link]

- Tang, W., et al. (2024). Spatial Proteomics Reveals Alcohol-Induced Damages to the Crypts and Villi of the Mouse Small Intestine. Journal of Proteome Research, 23(5), 1836-1846.

-

Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 2-methylpropan-2-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropan-2-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-methylpropan-2-ol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-methylpropyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. 2-Methylpropyl-d9 Alcohol | C4H10O | CID 49849399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. 2-Methylpropyl-d9 Alcohol | LGC Standards [lgcstandards.com]

- 8. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. gevo.com [gevo.com]

- 12. quora.com [quora.com]

- 13. Synthesis of 15O-labeled butanol via organoborane chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. texilajournal.com [texilajournal.com]

- 17. fishersci.com [fishersci.com]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. chemos.de [chemos.de]

- 20. Mixing proteomics and alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Proteomics in Alcohol Research - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Deuterated Isobutanol

An In-Depth Technical Guide to the Synthesis and Purification of 2-Methylpropyl-d9 Alcohol

2-Methylpropyl-d9 alcohol (Isobutanol-d9), with the chemical formula (CD₃)₂CDCD₂OH (CAS No: 850209-54-0), is the isotopically labeled analogue of isobutanol.[1] The substitution of hydrogen with its heavy isotope, deuterium, renders the molecule invaluable for a range of advanced scientific applications. Deuterated compounds are critical in pharmaceutical research to study metabolic pathways, pharmacokinetics, and to potentially enhance a drug's metabolic stability through the kinetic isotope effect (KIE).[2][3] They also serve as indispensable internal standards for quantitative analysis by mass spectrometry and as probes in mechanistic studies of chemical reactions.[2] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of 2-Methylpropyl-d9 alcohol, tailored for researchers and professionals in drug development and chemical sciences.

Synthetic Strategy: A Rationale-Driven Approach

Achieving near-complete deuteration (perdeuteration) across a molecule requires a synthetic strategy that builds the carbon skeleton from highly deuterated precursors rather than attempting to exchange all hydrogen atoms on a pre-existing molecule. While methods like iridium-catalyzed H/D exchange are effective for deuterating specific positions (e.g., the α-carbon), they are not suitable for exhaustive deuteration of alkyl groups.[4][5]

Therefore, a convergent synthesis using a Grignard reaction offers a robust and controllable pathway. This approach involves the reaction of a deuterated Grignard reagent with a deuterated carbonyl compound. For the synthesis of 2-Methylpropyl-d9 alcohol, the most logical disconnection points to the reaction between 2-propyl-d7-magnesium bromide and formaldehyde-d2. This method ensures that the isotopic label is incorporated with high efficiency into the final molecular architecture.

The overall synthetic pathway is visualized below.

Experimental Protocol: Synthesis

This protocol is designed as a self-validating system, with checkpoints to ensure the success of each stage before proceeding. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the Grignard reagent.

Part A: Preparation of 2-Propyl-d7-magnesium bromide

The causality behind this first step is the creation of a potent, deuterated nucleophile. The carbon-magnesium bond is highly polarized, making the propyl-d7 group strongly basic and nucleophilic, ready to attack an electrophilic carbonyl carbon.[6]

-

Apparatus Setup: A three-necked, flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with an inert gas inlet, and a pressure-equalizing dropping funnel is assembled.

-

Reagent Preparation: Magnesium turnings are placed in the flask. Anhydrous tetrahydrofuran (THF) is added via cannula.

-

Initiation: A small crystal of iodine is added. Its purpose is to chemically etch the magnesium surface, removing the passivating oxide layer and exposing fresh metal to initiate the reaction. The flask is gently warmed until the purple color of the iodine disappears.

-

Grignard Formation: A solution of 2-bromopropane-d7 in anhydrous THF is added dropwise from the dropping funnel. The reaction is exothermic. The rate of addition should be controlled to maintain a gentle reflux. The successful formation of the Grignard reagent is indicated by the disappearance of the magnesium metal and the formation of a characteristic cloudy, grey-brown solution.

-

Validation (Optional but Recommended): A small aliquot can be withdrawn and quenched with D₂O. The evolution of gas (propane-d8) confirms the presence of the active Grignard reagent.

Part B: Reaction with Formaldehyde-d2

Formaldehyde-d2 (paraformaldehyde-d2) serves as the C1 electrophile. As the simplest aldehyde, its reaction with the Grignard reagent yields a primary alcohol upon workup.[7]

-

Cooling: The flask containing the prepared Grignard reagent is cooled in an ice/salt bath to approximately -10 °C to 0 °C. This is crucial to moderate the highly exothermic reaction with formaldehyde and minimize side reactions.

-

Addition of Electrophile: Formaldehyde-d2, previously depolymerized by gentle heating and bubbled through anhydrous THF, or added as a slurry of paraformaldehyde-d2 in THF, is introduced slowly to the cooled Grignard solution with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion. The result is a viscous slurry of the magnesium alkoxide salt.

Part C: Deuterated Workup and Isolation

The final step is to protonate—or in this case, deuterate—the alkoxide intermediate to yield the alcohol. A deuterated acid quench is essential to ensure the hydroxyl group is also labeled (OD).

-

Quenching: The reaction flask is cooled again in an ice bath. The mixture is slowly and carefully quenched by the dropwise addition of a cold solution of deuterium chloride (DCl) in D₂O. This step is highly exothermic and produces flammable gases.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts contain the crude 2-Methylpropyl-d9 alcohol.

-

Washing: The combined organic layer is washed sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and brine (to reduce the amount of water in the organic phase).

-

Drying and Concentration: The organic solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification: Achieving High Isotopic and Chemical Purity

Purification is a critical step to remove any unreacted starting materials, side products, or residual solvents, as impurities can compromise the results of subsequent applications.[8] For a volatile liquid like isobutanol-d9, fractional distillation is the method of choice.

Purification Workflow

Fractional Distillation Protocol

-

Setup: The crude alcohol is placed in a round-bottom flask attached to a fractionating column (e.g., a Vigreux column). A distillation head with a thermometer, a condenser, and a receiving flask are assembled.

-

Distillation: The system is placed under reduced pressure (vacuum) to lower the boiling point and prevent potential decomposition. The flask is heated gently in an oil bath.

-

Fraction Collection:

-

An initial fraction containing low-boiling impurities (e.g., residual ether) is collected and discarded.

-

The temperature at the distillation head will then rise and stabilize. The fraction that distills at a constant temperature is the pure 2-Methylpropyl-d9 alcohol. The boiling point of non-deuterated isobutanol is 108 °C at atmospheric pressure; the deuterated analogue will have a very similar boiling point.

-

The collection is stopped once the temperature begins to rise again or drop, indicating the end of the product fraction.

-

For applications requiring the highest purity, the distilled product can be further purified using silica gel chromatography, typically with an eluent system like ethyl acetate in hexanes.[9]

Characterization and Quality Control

Rigorous analytical validation is necessary to confirm the identity, purity, and isotopic enrichment of the final product. A combination of spectroscopic techniques provides a complete analytical picture.[10]

| Parameter | Analytical Technique | Expected Result / Rationale |

| Identity & Structure | NMR Spectroscopy (¹H, ²H, ¹³C) | ¹H NMR: Absence of signals in the alkyl region, confirming high deuteration.[11] A singlet may be observed for the residual -OH proton if the D₂O workup was incomplete. ²H NMR: Shows signals corresponding to the different deuterium environments (CD₃, CD, CD₂), confirming the structure and label positions.[12] |

| Molecular Weight | Mass Spectrometry (GC-MS) | The molecular ion peak (M+) should correspond to the calculated mass of C₄D₉OH (83.18) or C₄D₁₀O (84.19 if the hydroxyl is deuterated). The isotopic distribution of this peak confirms the degree of deuteration.[10] |

| Chemical Purity | Gas Chromatography (GC) | A single major peak should be observed, with purity typically >98%. |

| Functional Groups | FTIR Spectroscopy | Absence of C-H stretching bands (~2870-2960 cm⁻¹). Presence of strong C-D stretching bands (~2050-2250 cm⁻¹) and a broad O-D stretching band (~2500 cm⁻¹) instead of the O-H band (~3300 cm⁻¹). |

References

-

University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

-

Farmer, S. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. Retrieved from [Link]

- Google Patents. (2019). CN110128233B - Preparation method of deuterated alcohol compound.

-

Reusch, W. (2013). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

-

Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Methylpropyl Alcohol-D9. Retrieved from [Link]

-

Barbera, K., et al. (2021). Dehydration of Fermented Isobutanol for the Production of Renewable Chemicals and Fuels. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved from [Link]

-

Ashenhurst, J. (2023). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Organic Syntheses. (n.d.). isobutyl bromide. Retrieved from [Link]

-

Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of deuterated alcohols. Retrieved from [Link]

-

Griesbeck, A. G., & Maptue, N. E. (2018). Photochemical methods for deuterium labelling of organic molecules. RSC Publishing. Retrieved from [Link]

-

Nickle, G. G., & Tan, Y. T. (1971). Per-deuteration of t-Butanol in Mildly Acidic Deuterium Oxide. Canadian Journal of Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

-

Sciencemadness.org. (2016). Synthesis of Isobutyl Bromide. Retrieved from [Link]

-

Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. Journal of the American Chemical Society. Retrieved from [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

-

Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of isobutyl bromide (1-bromo-2-methylpropane). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Iridium-catalyzed α-selective deuteration of alcohols. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

-

Osbourn, J. (2017). Ester Reduction With Lithium Aluminum Hydride. YouTube. Retrieved from [Link]

-

CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Deoxygenation. Retrieved from [Link]

- Google Patents. (2010). US20100234653A1 - Processes for making alkyl halides.

-

Veglia, G., et al. (2008). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversion of isobutanol into isobutylene by dehydration over alumina catalysts. Retrieved from [Link]

-

Tsubogo, T., et al. (2022). Iridium-catalyzed α-selective deuteration of alcohols. Chemical Science. Retrieved from [Link]

-

Osbourn, J. (2021). Reduction of Esters to Alcohols. YouTube. Retrieved from [Link]

-

Prier, C. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group Meeting. Retrieved from [Link]

-

Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved from [Link]

- Google Patents. (2001). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

-

ResearchGate. (n.d.). Isobutanol to Isobutene: Process and Catalysts. Retrieved from [Link]

-

Ashenhurst, J. (2023). Reduction of esters to primary alcohols using LiAlH4. Master Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2023). No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Organic Syntheses. (n.d.). neopentyl alcohol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. moravek.com [moravek.com]

- 9. CN110128233B - Preparation method of deuterated alcohol compound - Google Patents [patents.google.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. studymind.co.uk [studymind.co.uk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Isotopic Purity of 2-Methylpropyl-d9 Alcohol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the isotopic purity of 2-Methylpropyl-d9 Alcohol (also known as isobutanol-d9), a deuterated analogue of isobutanol. The precise determination of isotopic purity is critical for applications in drug development, metabolic research, and as internal standards in analytical chemistry.[1][2] This document will delve into the significance of isotopic purity, the analytical methodologies for its determination, and the underlying synthetic considerations that influence the isotopic distribution of the final product.

The Critical Role of Isotopic Purity in Scientific Applications

Deuterated compounds, such as 2-Methylpropyl-d9 Alcohol, are powerful tools in various scientific disciplines. In drug development, the substitution of hydrogen with deuterium can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.[3] The U.S. Food and Drug Administration (FDA) often considers deuterated drugs as new chemical entities (NCEs), which can provide significant commercial incentives for pharmaceutical companies.[4]

The utility of deuterated compounds is fundamentally dependent on their isotopic purity, which is the percentage of hydrogen atoms that have been replaced with deuterium.[5] High isotopic purity is essential for:

-

Accurate Quantification: In quantitative analyses using mass spectrometry, isotopically labeled internal standards are used to correct for sample loss and matrix effects. The accuracy of these measurements is directly tied to the known isotopic purity of the standard.[6]

-

Regulatory Compliance: For deuterated drugs, regulatory bodies like the FDA require rigorous characterization of the active pharmaceutical ingredient, including its isotopic composition.[7][8]

Table 1: Key Properties of 2-Methylpropyl-d9 Alcohol

| Property | Value | Source(s) |

| CAS Number | 850209-54-0 | [9][10][11] |

| Molecular Formula | C₄HD₉O | [9][11] |

| Molecular Weight | 83.18 g/mol | [10][11] |

| Synonyms | Isobutanol-d9, 2-Methyl-1-propanol-d9 | [12] |

| Typical Isotopic Enrichment | ≥98 atom % D | [12] |

Understanding the Synthesis and Potential Isotopic Impurities

The synthesis of 2-Methylpropyl-d9 Alcohol typically involves the use of deuterated starting materials and reagents. One plausible synthetic route is the Guerbet reaction, which involves the condensation of lower alcohols.[5][13] For example, the reaction of deuterated methanol and ethanol in the presence of a suitable catalyst can yield isobutanol with deuterium incorporation.

It is crucial to understand that achieving 100% isotopic purity is practically impossible. The synthesis will inevitably result in a population of molecules with varying degrees of deuteration, known as isotopologues (e.g., d8, d7, etc.). The presence of these isotopologues arises from:

-

Incomplete Deuteration of Starting Materials: The isotopic purity of the precursors directly impacts the final product.

-

Hydrogen-Deuterium Exchange: During the reaction or work-up, exchange reactions with residual protons from solvents or reagents can occur.

The following diagram illustrates the general workflow for the synthesis and subsequent purity analysis.

Caption: Workflow from synthesis to isotopic purity analysis of 2-Methylpropyl-d9 Alcohol.

Analytical Methodologies for Determining Isotopic Purity

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the gold standard for the comprehensive characterization of deuterated compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides information about the chemical environment of atomic nuclei. Both proton (¹H) and deuterium (²H) NMR can be employed to determine isotopic purity.

For highly deuterated compounds like 2-Methylpropyl-d9 Alcohol, ¹H NMR is used to quantify the small residual proton signals. The isotopic purity is determined by comparing the integral of a residual proton signal to an internal standard or a non-deuterated portion of the molecule if one exists.

Experimental Protocol: Quantitative ¹H NMR

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the 2-Methylpropyl-d9 Alcohol sample.

-

Dissolve the sample in a known volume (e.g., 0.75 mL) of a high-purity deuterated solvent such as chloroform-d (CDCl₃).[14] The solvent should not have peaks that overlap with the analyte signals.

-

For absolute quantification, a certified internal standard of known concentration can be added.

-

-

Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) to ensure good signal dispersion.

-

Key Parameters for Quantification:

-

Relaxation Delay (d1): Set a long relaxation delay of at least 5 times the longest T₁ relaxation time of the protons being measured (a delay of 30-60 seconds is recommended) to ensure complete relaxation and accurate integration.[14]

-

Pulse Angle: Use a 90° pulse angle for maximum signal intensity.[14]

-

Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or more) to achieve a high signal-to-noise ratio (S/N > 250:1).[14]

-

-

-

Data Processing and Calculation:

-

Apply phasing and baseline correction to the spectrum for accurate integration.

-

Integrate the residual proton signals corresponding to the methyl and methylene groups of the isobutanol backbone.

-

Calculate the isotopic purity based on the ratio of the integrals of the residual proton signals to the number of protons they represent.

-

For highly enriched compounds, ²H NMR can be a valuable tool.[15] It directly observes the deuterium nuclei, providing a spectrum that can confirm the positions of deuteration and identify any unexpected deuterated species.

Experimental Protocol: ²H NMR

-

Sample Preparation:

-

Dissolve the sample in a non-deuterated solvent (e.g., CHCl₃) to avoid a large solvent signal in the deuterium spectrum.

-

-

Data Acquisition:

-

Acquire the ²H NMR spectrum. A 90-degree pulse is typically used due to the weaker signal of deuterium.[16]

-

-

Data Analysis:

-

The chemical shifts in the ²H NMR spectrum will be very similar to the corresponding proton signals in the ¹H NMR spectrum.

-

The presence and integration of peaks confirm the sites and relative amounts of deuteration.

-

Caption: General workflow for isotopic purity determination by NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is used to determine the distribution of isotopologues in a sample.[17] For a volatile compound like 2-Methylpropyl-d9 Alcohol, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used.[18]

Experimental Protocol: GC-MS

-

Sample Preparation:

-

Prepare a dilute solution of the 2-Methylpropyl-d9 Alcohol in a volatile solvent (e.g., methanol or dichloromethane).

-

-

GC Separation:

-

Inject the sample into a GC system equipped with a suitable capillary column to separate the analyte from any impurities.

-

-

MS Detection:

-

The eluting compound is introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique for this type of molecule.

-

Acquire a full scan mass spectrum to observe the molecular ion cluster.

-

-

Data Analysis:

-

Identify the molecular ion (M⁺) peak for the fully deuterated species (d9).

-

Identify and integrate the ion currents for the lower isotopologues (d8, d7, etc.).

-

The isotopic purity is calculated from the relative abundances of the different isotopologues in the molecular ion cluster. It's important to correct for the natural isotopic abundance of carbon-13.

-

Table 2: Comparison of Analytical Techniques for Isotopic Purity

| Technique | Advantages | Disadvantages |

| ¹H NMR | - Provides site-specific information on residual protons.- Non-destructive.- Can be highly quantitative with proper setup. | - May lack sensitivity for very high isotopic enrichment.- Requires careful optimization of experimental parameters for accurate quantification. |

| ²H NMR | - Directly observes the deuterium nuclei.- Confirms positions of deuteration. | - Lower sensitivity than ¹H NMR.- Broader signals can make quantification challenging. |

| Mass Spectrometry | - High sensitivity for detecting low-level isotopologues.- Provides the distribution of all isotopologues. | - Destructive technique.- Can be influenced by ionization efficiency and fragmentation. |

Conclusion and Best Practices

A multi-technique approach is the most robust strategy for the comprehensive characterization of the isotopic purity of 2-Methylpropyl-d9 Alcohol. Quantitative ¹H NMR provides precise information on the residual proton content, while ²H NMR confirms the sites of deuteration. Mass spectrometry complements these techniques by providing a detailed distribution of all isotopologues.

For researchers and drug development professionals, it is imperative to:

-

Source high-quality deuterated compounds from reputable suppliers who provide a detailed Certificate of Analysis specifying the isotopic purity and the analytical methods used for its determination.

-

Independently verify the isotopic purity using in-house analytical capabilities, especially for critical applications.

-

Understand the potential for isotopic impurities based on the synthetic route to anticipate and identify any unexpected species.

By adhering to these principles, scientists can ensure the reliability and reproducibility of their experimental results, ultimately accelerating scientific discovery and the development of new therapeutics.

References

-

Evaluating the use of NMR for the determination of deuterium abundance in water. (2022). [Link]

-

2-Methylpropyl-d9 Alcohol | C4H10O | CID 49849399. PubChem. [Link]

-

CAS No : 850209-54-0 | Product Name : 2-Methylpropyl Alcohol-D9 | Pharmaffiliates. Pharmaffiliates. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

-

Dehydration of Fermented Isobutanol for the Production of Renewable Chemicals and Fuels. (2025). ResearchGate. [Link]

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. [Link]

-

Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. [Link]

-

Guidance for Industry and Researchers. U.S. Food and Drug Administration. [Link]

-

An improved and economical LLE-LC/MS method for quantifying phosphatidylethanol: Identification and separation of isotopic cross-talk in clinical alcohol testing. (2025). PubMed. [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

-

A rapid and sensitive GC-MS/MS method to measure deuterium labeled deoxyadenosine in DNA from limited mouse cell populations. (2018). National Institutes of Health. [Link]

-

Synthetic Intermediates for Deuterated Pharmaceuticals. CK Isotopes. [Link]

-

Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy ? ResearchGate. [Link]

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. (2010). National Institutes of Health. [Link]

-

Dilute Alloy Catalysts for the Synthesis of Isobutanol via the Guerbet Route: A Comprehensive Study. (2023). MDPI. [Link]

-

A Primer of Deuterium in Drug Design. (2020). Taylor & Francis Online. [Link]

-

How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy? ResearchGate. [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

-

Quantitative NMR Spectroscopy. (2017). [Link]

-

Selective synthesis of isobutanol by means of the Guerbet reaction. ResearchGate. [Link]

-

Regulatory Considerations for Deuterated Products. Salamandra LLC. [Link]

-

Isotope-Ratio-Monitoring Gas Chromatography-Mass Spectrometry. Analytical Chemistry. [Link]

-

Isotopic labeling-assisted metabolomics using LC–MS. (2012). ResearchGate. [Link]

-

Isotope labeling strategies for the study of high- molecular-weight proteins by solution NMR spectroscopy. (2006). Nature Protocols. [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (2014). PubMed. [Link]

-

Labeling and Promotion Guidances. U.S. Food and Drug Administration. [Link]

-

Sustainable production of photosynthetic isobutanol and 3-methyl-1-butanol in the cyanobacterium Synechocystis sp. PCC 6803. (2023). PubMed Central. [Link]

-

Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. (2004). ResearchGate. [Link]

-

quantitative nmr analysis: Topics by Science.gov. [Link]

-

Deuterium Medicinal Chemistry Comes of Age. (2016). Taylor & Francis Online. [Link]

-

21 CFR Part 201 Subpart C -- Labeling Requirements for Over-the-Counter Drugs. eCFR. [Link]

-

Deuterated Drugs Are New Chemical Entities. (2017). JDSupra. [Link]

-

The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra [jdsupra.com]

- 5. mdpi.com [mdpi.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. metsol.com [metsol.com]

- 8. tandfonline.com [tandfonline.com]

- 9. clearsynth.com [clearsynth.com]

- 10. 2-Methylpropyl-d9 Alcohol | C4H10O | CID 49849399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 17. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. resolvemass.ca [resolvemass.ca]

A Technical Guide to 2-Methylpropyl-d9 Alcohol for Advanced Analytical Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the properties, handling, and application of 2-Methylpropyl-d9 Alcohol. As a stable isotope-labeled (SIL) compound, it is a critical tool in modern analytical chemistry, particularly in quantitative mass spectrometry. This document provides not only procedural steps but also the underlying scientific principles to ensure robust and reliable experimental outcomes.

Core Identity and Physicochemical Characteristics

2-Methylpropyl-d9 Alcohol (CAS Number: 850209-54-0 ) is the deuterated analogue of isobutanol (2-Methyl-1-propanol).[1][2][3][4] In this molecule, nine hydrogen atoms have been replaced with their heavy isotope, deuterium. This isotopic substitution renders the molecule chemically identical to its non-labeled counterpart in terms of reactivity and chromatographic behavior but significantly heavier, a property that is fundamental to its primary application.[2]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-ol.[1][3] Its high isotopic purity, often specified as ≥98 atom % D, is crucial for its function, minimizing isotopic cross-talk and ensuring analytical accuracy.

Physicochemical Data Summary

A summary of the key properties of 2-Methylpropyl-d9 Alcohol is presented below. This data is essential for experimental design, including solvent selection and instrument parameter optimization.

| Property | Value | Source(s) |

| CAS Number | 850209-54-0 | [1][2][3][4] |

| Molecular Formula | C₄HD₉O | [1][4] |

| Molecular Weight | 83.18 g/mol | [1][3][4] |

| Synonyms | Isobutan-d9-ol, Isobutyl-d9 alcohol, 2-Methyl-1-propan-d9-ol | [2] |

| Form | Liquid | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Mass Shift vs. Analyte | M+9 |

Principle of Application: Stable Isotope Dilution Mass Spectrometry

The core utility of 2-Methylpropyl-d9 Alcohol lies in its role as an internal standard (IS) for quantitative analysis via mass spectrometry (MS).[5][6] This technique, known as Stable Isotope Dilution (SID), is the gold standard for quantification in complex matrices like plasma, urine, or tissue homogenates.

The rationale is straightforward: a known quantity of the deuterated standard is spiked into an unknown sample. The SIL standard and the native analyte behave almost identically during sample preparation (e.g., extraction, derivatization) and chromatographic separation. Any loss of analyte during these steps is mirrored by a proportional loss of the IS. Because the mass spectrometer can distinguish between the analyte and the IS based on their mass difference, the ratio of their signals remains constant regardless of sample loss. This allows for highly accurate and precise quantification, correcting for matrix effects and procedural variability.

Caption: Workflow illustrating the use of a stable isotope-labeled internal standard.

Experimental Protocol: Quantitative Analysis of Isobutanol

This section provides a validated, step-by-step methodology for using 2-Methylpropyl-d9 Alcohol as an internal standard for quantifying isobutanol in a biological matrix (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

2-Methylpropyl-d9 Alcohol (IS)

-

Isobutanol (Analyte standard for calibration)

-

LC-MS grade Methanol and Acetonitrile

-

LC-MS grade Water

-

Formic Acid

-

Human Plasma (or other relevant matrix)

-

Microcentrifuge tubes

Preparation of Stock and Working Solutions

Causality: Preparing accurate stock and working solutions is the foundation of quantitative analysis. Serial dilutions from a concentrated stock minimize weighing errors and allow for the creation of a wide calibration range.

-

IS Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 2-Methylpropyl-d9 Alcohol. Dissolve in methanol to a final volume of 10 mL.

-

Analyte Stock Solution (1 mg/mL): Prepare in the same manner as the IS stock using isobutanol.

-

IS Working Solution (1 µg/mL): Dilute the IS stock solution 1:1000 with 50:50 methanol:water. This will be the spiking solution.

-

Calibration Standards: Perform serial dilutions of the Analyte Stock Solution to create a series of calibration standards ranging from the expected lower limit of quantification (LLOQ) to the upper limit (ULOQ).

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method to remove the bulk of interfering proteins from plasma, which would otherwise foul the analytical column and ion source. The IS is added before this step to account for any variability in precipitation efficiency.

-

Pipette 50 µL of each calibration standard, quality control (QC) sample, and unknown sample into separate microcentrifuge tubes.

-

Add 10 µL of the IS Working Solution (1 µg/mL) to every tube except for blank matrix samples.

-

Vortex briefly to mix.

-

Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.

Caption: Step-by-step workflow for protein precipitation using the internal standard.

LC-MS/MS Analysis

Causality: Chromatographic separation (LC) is necessary to separate the analyte from other matrix components, reducing ion suppression. Tandem mass spectrometry (MS/MS) provides specificity by monitoring a unique precursor-to-product ion transition for both the analyte and the IS. Alcohols often undergo alpha-cleavage or dehydration in the mass spectrometer, providing characteristic fragments.[7]

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure retention and sharp peak shape for isobutanol.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

MS Method: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Analyte Transition: Q1 (Precursor Ion) -> Q3 (Product Ion) for Isobutanol.

-

IS Transition: Q1 (Precursor Ion + 9) -> Q3 (Product Ion + Deuterium shifts) for 2-Methylpropyl-d9 Alcohol.

-

Data Interpretation and System Validation

The output from the LC-MS/MS is a chromatogram showing co-eluting peaks for the analyte and the IS. The instrument software integrates these peaks to determine their respective areas.

-

Calibration Curve: A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the known concentration of each calibration standard. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

-

Quantification: The concentration of the analyte in unknown samples is calculated by interpolating their measured peak area ratios against the calibration curve.

-

Trustworthiness and Validation: The protocol is self-validating through the inclusion of QC samples at low, medium, and high concentrations. The calculated concentrations of these QCs must fall within a pre-defined acceptance window (e.g., ±15% of the nominal value) for the analytical run to be considered valid.

Safe Handling and Storage

Proper handling and storage are paramount to maintaining the isotopic and chemical purity of 2-Methylpropyl-d9 Alcohol.[1]

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C for long-term stability.[1][2] Some suppliers recommend storage at less than +4°C.[8]

-

Handling: Deuterated solvents are often hygroscopic and can readily absorb atmospheric moisture.[9][10] This can lead to H-D exchange, compromising isotopic purity. All handling should be performed under an inert, dry atmosphere (e.g., nitrogen or argon).[8][11] Use dry glassware and syringe techniques for transfers to minimize exposure to air.[8][9]

References

-

Pharmaffiliates. (n.d.). CAS No : 850209-54-0 | Product Name : 2-Methylpropyl Alcohol-D9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylpropyl-d9 Alcohol. PubChem Compound Database. Retrieved from [Link]

-

Nelson, L. A., et al. (2023). Effects of combined use of alcohol and delta-9-tetrahydrocannibinol on working memory in Long Evans rats. PubMed Central. Retrieved from [Link]

-

University of Gothenburg. (2025). Two existing medications work effectively together in treating alcohol use disorder. ScienceDaily. Retrieved from [Link]

-

Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

-

Molecules. (2018). Natural Products for the Prevention and Treatment of Hangover and Alcohol Use Disorder. MDPI. Retrieved from [Link]

-

Eurisotop. (n.d.). NMR Solvents. Retrieved from [Link]

-

Fairbairn, C. E., & Sayette, M. A. (2014). A Multimodal Investigation of Contextual Effects on Alcohol's Emotional Rewards. PubMed Central. Retrieved from [Link]

-

Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

- Google Patents. (2001). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Organic Syntheses. (n.d.). neopentyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Mass spectrum showing parent ion with m/z of 300 and 137 and 164.... Retrieved from [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Methylpropyl-d9 Alcohol | C4H10O | CID 49849399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. isotope.com [isotope.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Solvents | Eurisotop [eurisotop.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ukisotope.com [ukisotope.com]

- 11. labinsights.nl [labinsights.nl]

The Rationale for Deuteration: A Pharmaceutical Perspective

An In-depth Technical Guide to the Molecular Weight of Deuterated Isobutanol

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the molecular weight of deuterated isobutanol. We will explore the foundational principles of its calculation, the empirical methods for its verification, and the profound implications of isotopic labeling in modern pharmaceutical science. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, grounding every protocol in a self-validating framework to ensure scientific integrity.

In drug discovery and development, the substitution of hydrogen (¹H) with its stable, heavier isotope, deuterium (²H or D), is a strategic tool for optimizing a drug candidate's metabolic profile.[1][2] This practice, known as deuteration, leverages the "kinetic isotope effect" (KIE).[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to be cleaved.[5] Consequently, metabolic processes that involve the breaking of a C-H bond as the rate-determining step can be slowed significantly.[4] This can lead to several therapeutic advantages:

-

Improved Metabolic Stability: Reduced rate of drug breakdown can increase its half-life and overall exposure.[2]

-

Enhanced Safety Profile: May decrease the formation of toxic or reactive metabolites.[1][2]

-

Reduced Dosing Frequency: A longer-lasting drug can lead to improved patient compliance.[2]

Understanding the precise molecular weight of a deuterated molecule like isobutanol is the first and most critical step in quality control, ensuring the correct compound is being used in these sophisticated applications.

Theoretical Molecular Weight Calculation

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The molecular formula for isobutanol, an isomer of butanol, is C₄H₁₀O.[6][7] For deuterated variants, the atomic weight of each deuterium atom replaces that of a hydrogen atom at the labeled positions.

Authoritative Atomic Weights (IUPAC): [8]

-

Carbon (C): [12.0096, 12.0116] (Conventional value: 12.011)

-

Hydrogen (H): [1.007 84, 1.008 11] (Conventional value: 1.008)

-

Oxygen (O): [15.999 03, 15.999 77] (Conventional value: 15.999)

-

Deuterium (D): ~2.014 (calculated from its composition of one proton and one neutron)

Calculation for Non-Deuterated Isobutanol (C₄H₁₀O): (4 × 12.011) + (10 × 1.008) + (1 × 15.999) = 48.044 + 10.080 + 15.999 = 74.123 g/mol .[6][7][9][10]

The molecular weight of deuterated isobutanol depends entirely on the number of deuterium atoms incorporated. For the fully deuterated isotopologue, isobutanol-d₁₀ ((CD₃)₂CDCD₂OD), the calculation is as follows:

Calculation for Perdeuterated Isobutanol (C₄D₁₀O): (4 × 12.011) + (10 × 2.014) + (1 × 15.999) = 48.044 + 20.140 + 15.999 = 84.183 g/mol .[11]

Table 1: Molecular Weights of Selected Isobutanol Isotopologues

This table summarizes the calculated molecular weights for various deuteration levels of isobutanol, providing a quick reference for common research materials.

| Compound Name | Molecular Formula | Degree of Deuteration | Theoretical Molecular Weight ( g/mol ) |

| Isobutanol | C₄H₁₀O | 0 | 74.123 |

| Isobutanol-d₁ | C₄H₉DO | 1 | 75.129 |

| Isobutanol-d₇ | C₄H₃D₇O | 7 | 81.167 |

| Isobutanol-d₉ | C₄HD₉O | 9 | 83.175 |

| Isobutanol-d₁₀ | C₄D₁₀O | 10 | 84.183 |

Experimental Verification: A Protocol for Trustworthiness

Theoretical calculations must be confirmed empirically. This step is critical for validating the identity, isotopic enrichment, and purity of the deuterated compound.[12] High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate measurement of the mass-to-charge ratio (m/z).

Experimental Protocol: HRMS Analysis of Deuterated Isobutanol

-

Objective: To confirm the molecular weight and assess the isotopic purity of a deuterated isobutanol sample.

-

Materials:

-

Deuterated Isobutanol sample

-

LC/MS-grade Methanol or Acetonitrile

-

Calibrant solution for the mass spectrometer

-

-

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Orbitrap or TOF)

-

Electrospray Ionization (ESI) source

-

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the deuterated isobutanol in the chosen solvent at 1 mg/mL. Create a dilute working solution by performing a serial dilution to a final concentration of ~1 µg/mL. Rationale: Dilution prevents detector saturation and ensures accurate ion counting.

-

Instrument Calibration: Calibrate the mass spectrometer across the desired mass range according to the manufacturer's protocol. Rationale: Calibration is essential for achieving the high mass accuracy (<5 ppm) required to distinguish between compounds of similar nominal mass.

-

Ionization: Introduce the sample into the ESI source via direct infusion at a flow rate of 5-10 µL/min. Use positive ion mode, as alcohols readily form protonated adducts [M+H]⁺.

-

Data Acquisition: Acquire data in full scan mode over a mass range that brackets the expected m/z of the protonated molecule. For isobutanol-d₁₀ [M+H]⁺, the expected m/z is 84.183 (molecular weight) + 1.008 (proton) = 85.191.

-

Data Analysis:

-

Extract the ion chromatogram for the theoretical m/z of the target molecule.

-

Compare the measured accurate mass from the resulting spectrum to the calculated theoretical mass. The mass error should be below 5 ppm.

-

Analyze the full spectrum for peaks corresponding to under-deuterated species (e.g., d₉, d₈) to assess isotopic purity.

-

-

Diagram 1: HRMS Verification Workflow

Caption: A self-validating workflow for molecular weight confirmation by HRMS.

Application in Mechanistic Drug Metabolism Studies

The precise mass of deuterated isobutanol is leveraged in metabolic pathway studies. By comparing the metabolism of a deuterated substrate to its non-deuterated counterpart, researchers can pinpoint which specific C-H bonds are involved in enzymatic transformations, such as those mediated by Cytochrome P450 enzymes.

Diagram 2: Kinetic Isotope Effect in a Signaling Pathway

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Intermediates for Deuterated Pharmaceuticals - CK Isotopes [ckisotopes.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Isobutanol | C4H10O | CID 6560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isobutanol - Wikipedia [en.wikipedia.org]

- 8. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 9. ISOBUTANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Isobutanol | Fisher Scientific [fishersci.com]

- 11. 1-Butanol-d10 | C4H10O | CID 2733134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

Section 1: Compound Identification and Isotopic Significance

An In-depth Technical Guide to the Safe Handling of 2-Methylpropyl-d9 Alcohol

2-Methylpropyl-d9 alcohol, also known as isobutanol-d9, is the deuterated analogue of 2-methyl-1-propanol. In this molecule, the nine hydrogen atoms on the propyl chain have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution is crucial for a variety of advanced research applications, particularly in drug development and mechanistic studies.

The primary utility of deuteration is to introduce a "heavy" label into a molecule. This is invaluable in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the absence of proton signals from the solvent is required, and in mass spectrometry, where it serves as an internal standard for quantitative analysis. Furthermore, in metabolic studies, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolic cleavage. This "kinetic isotope effect" can be exploited by drug development professionals to design molecules with improved metabolic stability and pharmacokinetic profiles.

It is a standard and scientifically accepted practice to consider the toxicological and immediate physical hazards of a deuterated compound as identical to its non-deuterated (protio) counterpart. The substitution of hydrogen with deuterium does not significantly alter the compound's chemical reactivity concerning flammability, corrosivity, or acute toxicity. Therefore, this guide synthesizes safety data from the well-characterized 2-Methyl-1-propanol Safety Data Sheets (SDS) provided by authoritative chemical suppliers.

Compound Identification:

-

Chemical Name: 2-Methylpropyl-d9 Alcohol

-

Synonyms: Isobutanol-d9, 1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-ol[1][2]

Section 2: Hazard Identification and Risk Assessment

2-Methylpropyl-d9 alcohol is classified as a hazardous chemical under the Globally Harmonized System (GHS). A thorough understanding of its hazards is the foundation of a robust safety protocol. The primary risks are associated with its flammability and its effects on human health upon exposure.

GHS Hazard Classification:

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[4][5]

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[5][6][7]

-

Serious Eye Damage/Eye Irritation: Category 1 (H318: Causes serious eye damage)[5][6][7]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation; H336: May cause drowsiness or dizziness)[5][6][7]

Hazard Analysis:

The flammability of this alcohol is its most significant physical hazard. As a Flammable Liquid Category 3 substance, it has a flash point between 23°C and 60°C. Its vapor is heavier than air and can travel a considerable distance to an ignition source, causing a "flashback."[8] The risk is exacerbated in indoor environments or confined spaces where vapors can accumulate.

Health hazards primarily involve irritant effects. Direct contact can cause significant skin irritation.[7][9] The most severe health risk from a single exposure is to the eyes, where contact can lead to serious, potentially irreversible damage.[4][6][9] Inhalation of vapors may irritate the respiratory system and affect the central nervous system, leading to symptoms like drowsiness and dizziness.[6][9][10]

Caption: Relationship between physical properties and fire hazard.

Section 3: Principles of Safe Handling: The Hierarchy of Controls

To mitigate the risks associated with 2-Methylpropyl-d9 alcohol, a systematic approach to safety known as the "Hierarchy of Controls" must be implemented. This framework prioritizes the most effective control measures down to the least effective, ensuring a multi-layered defense against potential hazards.

-

Elimination/Substitution: In a research context, eliminating the chemical is not feasible. Substitution with a less hazardous solvent (e.g., one with a higher flash point or lower toxicity) should be considered if the experimental parameters allow.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.

-

Fume Hood: All handling of 2-Methylpropyl-d9 alcohol must be performed inside a certified chemical fume hood. This contains vapors and prevents their accumulation in the laboratory atmosphere.

-

Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.[4]

-

Grounding and Bonding: When transferring volumes greater than a few liters, containers and receiving equipment must be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[4][6][11]

-

-

Administrative Controls: These are work policies and procedures that reduce exposure.

-

Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs for all experimental workflows must be written and approved.

-

Training: All personnel must be trained on the specific hazards of this chemical and the procedures outlined in the SOP and SDS.

-

Restricted Areas: Designate specific areas within the lab for handling flammable liquids, away from ignition sources.[6][12]

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard but protects the user from exposure.

Caption: The Hierarchy of Controls prioritizes safety measures.

Section 4: Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are critical when engineering and administrative controls cannot eliminate all risks of exposure.

Objective: To prevent skin, eye, and respiratory contact with 2-Methylpropyl-d9 alcohol.

Methodology:

-

Eye and Face Protection:

-

Action: Wear chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard. Safety glasses are not sufficient as they do not protect against splashes.

-

Causality: This is a Category 1 eye hazard, meaning it can cause serious, irreversible damage.[4][6] Goggles provide a seal around the eyes, which is necessary to protect against splashes and vapors. A face shield should be worn in addition to goggles when there is a significant splash risk (e.g., transferring large quantities).[6]

-

-

Skin and Body Protection:

-

Action: Wear a flame-resistant lab coat. Ensure appropriate gloves are worn at all times.

-

Glove Selection: Nitrile or neoprene gloves are generally suitable. Always check the glove manufacturer's compatibility chart for breakthrough time and permeation rate for "isobutanol" or "2-methyl-1-propanol."

-

Causality: The chemical is a skin irritant.[6][9] Gloves prevent direct contact. It is critical to remove gloves using the proper technique and wash hands thoroughly after handling the chemical to avoid accidental contamination of surfaces and personal items.[5][6]

-

-

Respiratory Protection:

-

Action: Respiratory protection is generally not required when working within a certified chemical fume hood.

-

Causality: The fume hood is an engineering control designed to keep vapor concentrations below permissible exposure limits. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.

-

Section 5: Emergency Protocols

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with the location and operation of emergency equipment, including fire extinguishers, safety showers, and eyewash stations.

Spill Response Protocol

Objective: To safely contain, neutralize, and clean up a spill of 2-Methylpropyl-d9 alcohol while minimizing exposure and preventing fire.

Methodology:

-

Assess and Alert:

-

Alert personnel in the immediate area.

-

If the spill is large or you feel unsafe, evacuate the area and call emergency services.

-

-

Control and Contain:

-

Absorb:

-

Contain the spill by surrounding it with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Use non-sparking tools (e.g., plastic or brass) to collect the absorbed material.[6][12]

-

-

Decontaminate and Dispose:

-

Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with soap and water.

-

Dispose of all materials according to institutional and local regulations.[6]

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7] The speed of response is critical to preventing permanent eye damage.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[6] If skin irritation occurs, seek medical advice.

-

Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell or show signs of drowsiness, call a poison center or doctor.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Section 6: Storage and Disposal

Proper storage is essential for maintaining chemical integrity and preventing accidents.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][5][12][13] The recommended storage temperature is often refrigerator (2-8°C) for long-term preservation of isotopic purity, especially for high-purity grades used as standards.[1][14] However, always follow the supplier's specific recommendations.

-

Hygroscopicity: Like many deuterated solvents, 2-Methylpropyl-d9 alcohol can be hygroscopic, meaning it absorbs moisture from the air.[15] This can compromise isotopic enrichment. Handle under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware for transfers to maintain quality.[15][16]

-

Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources.[4][13] Store separately from strong oxidizing agents, alkali metals, and nitrides, as these can cause violent reactions.[8][17]

-

Disposal: Dispose of waste material and empty containers in accordance with all applicable federal, state, and local regulations. Waste should be handled as hazardous chemical waste, specifically as a flammable liquid.

Section 7: Physical and Chemical Properties

The following table summarizes key quantitative data. Properties other than molecular weight are based on the non-deuterated analogue, 2-Methyl-1-propanol.

| Property | Value | Source |

| Molecular Formula | C₄HD₉O | [1][3] |

| Molecular Weight | 83.18 g/mol | [1][2][3] |